molecular formula C21H33NSn B2439191 1-(Tributylstannyl)isoquinoline CAS No. 884658-29-1

1-(Tributylstannyl)isoquinoline

Cat. No.: B2439191
CAS No.: 884658-29-1
M. Wt: 418.212
InChI Key: CXTCOCMSXCAYDD-UHFFFAOYSA-N
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Description

1-(Tributylstannyl)isoquinoline is an organotin compound with the molecular formula C21H35NSn. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the nitrogen atom of the isoquinoline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Isoquinoline, the core structure of this compound, is known to be a component of many biologically active products . .

Biochemical Pathways

The biochemical pathways affected by 1-(Tributylstannyl)isoquinoline are currently unknown . Isoquinolines are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities of isoquinolines , it is likely that this compound may have multiple effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Isoquinoline+Tributyltin chlorideThis compound\text{Isoquinoline} + \text{Tributyltin chloride} \rightarrow \text{this compound} Isoquinoline+Tributyltin chloride→this compound

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine or sodium hydride to facilitate the formation of the stannylated product.

Chemical Reactions Analysis

1-(Tributylstannyl)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Tributylstannyl)isoquinoline has several applications in scientific research, including:

    Organic Synthesis: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.

Comparison with Similar Compounds

1-(Tributylstannyl)isoquinoline can be compared with other stannylated isoquinoline derivatives, such as:

    1-(Trimethylstannyl)isoquinoline: This compound has a trimethylstannyl group instead of a tributylstannyl group, leading to differences in reactivity and applications.

    1-(Triethylstannyl)isoquinoline: The presence of a triethylstannyl group affects the compound’s physical and chemical properties compared to the tributylstannyl derivative.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various substrates, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

tributyl(isoquinolin-1-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTCOCMSXCAYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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